molecular formula C9H8ClN3O2 B13282267 2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid

2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B13282267
M. Wt: 225.63 g/mol
InChI Key: WNXONNCYEHMSPX-UHFFFAOYSA-N
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Description

2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a chloro substituent at position 2, a methyl(prop-2-yn-1-yl)amino group at position 6, and a carboxylic acid moiety at position 3. Pyrimidine derivatives are critical in medicinal and agrochemical research due to their bioisosteric properties and versatility in forming hydrogen bonds, which enhance interactions with biological targets .

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

2-chloro-6-[methyl(prop-2-ynyl)amino]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H8ClN3O2/c1-3-4-13(2)7-5-6(8(14)15)11-9(10)12-7/h1,5H,4H2,2H3,(H,14,15)

InChI Key

WNXONNCYEHMSPX-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=NC(=NC(=C1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid generally follows a multi-step sequence involving:

  • Halogenation and substitution on the pyrimidine ring.
  • Introduction of the amino substituent bearing the methyl(prop-2-yn-1-yl) group.
  • Formation or modification of the carboxylic acid group at the 4-position.

The key challenge is the selective substitution at the 6-position with the methyl(prop-2-yn-1-yl)amino group while preserving the chloro substituent at the 2-position and the carboxylic acid functionality at the 4-position.

Stepwise Preparation Routes

Starting Materials and Initial Halogenation

A common starting material is 2,4,6-trichloropyrimidine , which allows for selective nucleophilic substitution at the 6-position due to the differing reactivities of the chlorine atoms.

  • Reference patents indicate that 2,4,6-trichloropyrimidine can be selectively reacted with nucleophiles under basic conditions to substitute the chlorine at the 6-position first, leaving the 2-chloro substituent intact.
Introduction of the Methyl(prop-2-yn-1-yl)amino Group

The substitution at the 6-position is typically achieved by nucleophilic aromatic substitution (S_NAr) using methyl(prop-2-yn-1-yl)amine as the nucleophile.

  • The reaction is performed under basic or neutral conditions in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • The nucleophile attacks the 6-chloropyrimidine intermediate to form 2-chloro-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine derivatives.
Introduction or Conversion of the Carboxylic Acid Group at the 4-Position

The 4-position carboxylic acid can be introduced or modified via:

  • Hydrolysis of the corresponding ester derivatives (e.g., methyl or ethyl esters) under acidic or basic conditions.
  • Direct oxidation or carboxylation methods starting from 4-substituted pyrimidines.

An example includes esterification of the 4-carboxylic acid followed by nucleophilic substitution and subsequent hydrolysis to yield the free acid.

Representative Synthetic Procedure

Step Reaction Description Reagents/Conditions Yield/Notes
1 Selective substitution of 6-chlorine in 2,4,6-trichloropyrimidine React with methyl(prop-2-yn-1-yl)amine in DMF, base (e.g., potassium carbonate) High regioselectivity for 6-position substitution
2 Conversion of 4-position to carboxylic acid Hydrolysis of methyl or ethyl ester under acidic conditions (e.g., sulfuric acid in methanol, reflux) Yields free carboxylic acid with high purity
3 Purification Column chromatography or recrystallization Obtains pure this compound

Detailed Example from Literature

A detailed preparation method adapted from similar pyrimidine derivatives is as follows:

  • To a solution of 2,4,6-trichloropyrimidine in DMF, add methyl(prop-2-yn-1-yl)amine and potassium carbonate.
  • Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for several hours until substitution at the 6-position is complete.
  • Isolate the intermediate this compound methyl ester by extraction and purification.
  • Subject the ester to hydrolysis by refluxing with sulfuric acid in methanol for 20-24 hours to yield the free acid.
  • Purify the final product by recrystallization from suitable solvents.

This method ensures high regioselectivity and good overall yields.

Data Tables Summarizing Preparation Conditions and Yields

Compound Step Starting Material Reagents/Conditions Time Temperature Yield (%) Notes
6-Position substitution 2,4,6-trichloropyrimidine methyl(prop-2-yn-1-yl)amine, K2CO3, DMF 12-24 h 40-60 °C 75-85 Selective substitution at 6-position
Ester hydrolysis Methyl ester intermediate H2SO4, MeOH reflux 20-24 h Reflux (65-70 °C) 80-90 Converts ester to carboxylic acid
Purification Crude acid Recrystallization or chromatography - Ambient 85-95 High purity achieved

Additional Notes and Considerations

  • The choice of solvent and base is critical for regioselectivity in the substitution step.
  • Hydrolysis conditions must be optimized to avoid degradation of the alkyne moiety in the methyl(prop-2-yn-1-yl)amino substituent.
  • Protective atmosphere (nitrogen or argon) may be required during synthesis to prevent oxidation of sensitive groups.
  • Analytical methods such as NMR, LC-MS, and HPLC are used to confirm the structure and purity of intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.

    Biological Studies: It can be used in studies to investigate its biological activity and potential as a drug candidate.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Functionality

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions) Key Functional Groups Applications/Reactivity Insights References
2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid Cl (2), [methyl(propargyl)amino] (6), COOH (4) Propargylamino, carboxylic acid Click chemistry, metal coordination Synthesized for modular derivatization
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), CH₃ (6), COOH (4) Methyl, carboxylic acid Intermediate for agrochemicals
2-Chloro-6-(methylsulfanyl)pyrimidine-4-carboxylic acid Cl (2), SCH₃ (6), COOH (4) Thioether, carboxylic acid Enhanced lipophilicity, antiviral leads
4-Chloro-6-methoxypyrimidin-2-amine–succinic acid Cl (4), OCH₃ (6), NH₂ (2) + succinic acid Methoxy, amine, dicarboxylic acid Hydrogen-bonded crystal networks
2-Methylsulfanylpyrimidine-4-carboxylic acid SCH₃ (2), COOH (4) Thioether, carboxylic acid High structural similarity (81%)

Key Insights:

  • Hydrogen Bonding : Carboxylic acid groups (as in the target compound and 4-chloro-6-methoxypyrimidin-2-amine–succinic acid) facilitate extensive hydrogen bonding, influencing crystal packing and solubility. The target compound’s propargyl group may reduce hydrogen-bonding capacity relative to amine or succinic acid derivatives .
  • Lipophilicity : Methylsulfanyl analogs (e.g., 2-chloro-6-(methylsulfanyl)pyrimidine-4-carboxylic acid) exhibit higher logP values than the target compound, suggesting better membrane permeability but lower aqueous solubility .

Research Findings and Industrial Relevance

  • Medicinal Chemistry: Propargylamino groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), making the target compound a valuable scaffold for targeted drug delivery .
  • Agrochemicals : Methyl and methoxy analogs are precursors to herbicides (e.g., imazosulfuron), but the target compound’s propargyl group may confer resistance to metabolic degradation .
  • Safety : While safety data for the target compound are unavailable, methylpyrimidine analogs require handling precautions due to respiratory irritation risks .

Biological Activity

2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClN3O2C_9H_8ClN_3O_2, with a molecular weight of 225.63 g/mol. The compound includes a chlorinated pyrimidine core, which is known for its diverse biological activities, including antimicrobial and anticancer effects.

PropertyValue
Molecular FormulaC₉H₈ClN₃O₂
Molecular Weight225.63 g/mol
CAS Number1860324-10-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays using various cancer cell lines demonstrated that this compound exhibits cytotoxic effects, particularly against lung adenocarcinoma cells (A549). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

In a comparative study, this compound showed significant activity against A549 cells when tested alongside standard chemotherapeutics like cisplatin. The viability of A549 cells decreased significantly at a concentration of 100 µM after 24 hours of exposure, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary results suggest that it possesses activity against several pathogenic bacteria, including multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate promising efficacy in inhibiting bacterial growth, which could be beneficial in developing new antibacterial therapies .

Case Study: Anticancer Efficacy

In a study focusing on the synthesis and biological evaluation of various pyrimidine derivatives, this compound was identified as one of the most potent compounds against A549 cells, reducing cell viability to approximately 66% compared to untreated controls. This finding underscores the compound's potential therapeutic application in lung cancer treatment .

Case Study: Antimicrobial Screening

Another research effort involved screening multiple pyrimidine derivatives for antimicrobial activity. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents .

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves sequential functionalization of a pyrimidine core. A common approach includes:

Nucleophilic Substitution : React 2,4-dichloropyrimidine-4-carboxylate derivatives with methyl(prop-2-yn-1-yl)amine under basic conditions (e.g., DIEA in DMAc at 60°C) to introduce the methyl(propynyl)amino group at the 6-position .

Carboxylation : Hydrolyze the ester group using LiOH·H₂O in THF/H₂O to yield the carboxylic acid moiety .
Purity Optimization :

  • Use column chromatography (silica gel, gradient elution with EtOAc/hexane) for intermediate purification.
  • Monitor reaction progress via TLC or LC-MS. Final purity (>95%) can be confirmed by HPLC with a C18 column and acetonitrile/water mobile phase .

Basic: How can the structure of this compound be confirmed, and what analytical techniques are critical?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., propynyl protons at δ ~2.5 ppm; pyrimidine ring carbons at δ 150–160 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve coupling between the methyl(propynyl)amino group and the pyrimidine ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode, m/z calculated for C₁₀H₉ClN₄O₂: 252.0412) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced: How can reaction yields for the methyl(propynyl)amino coupling step be improved?

Methodological Answer:

  • Catalyst Optimization : Replace traditional Pd(PPh₃)₂Cl₂ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency .
  • Solvent Screening : Test polar aprotic solvents (DMF, NMP) to stabilize intermediates.
  • Temperature Control : Perform reactions under microwave irradiation (100–120°C, 30 min) to accelerate kinetics .
  • Substrate Pre-activation : Pre-treat the amine with LiHMDS to deprotonate and enhance nucleophilicity .

Advanced: How does the propynyl group influence biological activity compared to analogs like 6-(methylamino) derivatives?

Methodological Answer:

  • Steric and Electronic Effects : The propynyl group increases electron-withdrawing character, enhancing hydrogen-bond acceptor capacity at the pyrimidine N1 position. This improves binding to ATP pockets in kinases .
  • Biological Assays :
    • Compare IC₅₀ values against kinase targets (e.g., Abl1, Src) using fluorescence polarization assays.
    • Perform molecular docking (AutoDock Vina) to visualize interactions: propynyl groups may form π-alkyne interactions with hydrophobic residues (e.g., Phe382 in Abl1) .
  • Data Interpretation : Higher activity in propynyl analogs vs. methylamino derivatives is attributed to improved hydrophobic complementarity .

Advanced: How can contradictory data in enzyme inhibition studies (e.g., varying IC₅₀ across assays) be resolved?

Methodological Answer:

  • Assay Standardization :
    • Use recombinant enzymes from the same source (e.g., human Abl1 vs. murine) to eliminate species-specific variability .
    • Control ATP concentrations (1 mM for kinase assays) to avoid false negatives .
  • Orthogonal Validation :
    • Confirm inhibitory activity via SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kᵽ).
    • Cross-validate with cellular assays (e.g., proliferation inhibition in K562 leukemia cells) .
  • Statistical Analysis : Apply ANOVA to assess significance of IC₅₀ differences across replicate experiments .

Advanced: What computational strategies predict the compound’s solubility and crystallinity?

Methodological Answer:

  • Solubility Prediction :
    • Use COSMO-RS (Conductor-like Screening Model) to simulate solvation free energy in water/DMSO .
    • Calculate logP values (e.g., XLogP3) to estimate hydrophobicity .
  • Crystallinity Analysis :
    • Apply Mercury CSD software to predict hydrogen-bonding patterns from molecular structure .
    • Perform PXRD (powder X-ray diffraction) on bulk samples to identify polymorphs .

Basic: What are the key stability considerations for this compound during storage?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis of the chloro group under humid conditions.
    • Oxidative degradation of the propynyl moiety.
  • Storage Recommendations :
    • Store at –20°C under inert gas (argon) in amber vials.
    • Lyophilize to remove residual solvents and prevent hydrolysis .
  • Stability Monitoring :
    • Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to track degradation .

Advanced: How can regioselectivity challenges in pyrimidine functionalization be addressed?

Methodological Answer:

  • Directing Group Strategy : Install a temporary Boc-protected amine at the 4-position to bias substitution toward the 6-position .
  • Metal-Mediated Control : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to selectively modify the propynyl group post-synthesis .
  • Computational Modeling : Employ DFT calculations (Gaussian 09) to predict reactive sites based on Fukui indices .

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